3-{[2-(Adamantan-1-yloxy)ethyl]amino}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
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Overview
Description
3-{[2-(Adamantan-1-yloxy)ethyl]amino}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a unique combination of adamantane, pyrrolidine, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(Adamantan-1-yloxy)ethyl]amino}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione typically involves multiple steps. The process begins with the preparation of the adamantane derivative, followed by the introduction of the pyrrolidine and methoxyphenyl groups. Common reagents used in these reactions include halogenated adamantane derivatives, amines, and methoxyphenyl compounds. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
3-{[2-(Adamantan-1-yloxy)ethyl]amino}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-{[2-(Adamantan-1-yloxy)ethyl]amino}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-{[2-(Adamantan-1-yloxy)ethyl]amino}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The adamantane group is known for its ability to interact with biological membranes, potentially altering their properties. The pyrrolidine and methoxyphenyl groups may contribute to the compound’s binding affinity to specific receptors or enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 1-(Adamantan-1-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}-2-propanol
- N’-[2-(Adamantan-1-yloxy)ethyl]-N,N-dimethyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine
- Adamantan-1-yl Acrylate
Uniqueness
3-{[2-(Adamantan-1-yloxy)ethyl]amino}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the adamantane moiety enhances its stability and lipophilicity, while the pyrrolidine and methoxyphenyl groups contribute to its reactivity and potential bioactivity .
Properties
Molecular Formula |
C23H30N2O4 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
3-[2-(1-adamantyloxy)ethylamino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C23H30N2O4/c1-28-19-4-2-18(3-5-19)25-21(26)11-20(22(25)27)24-6-7-29-23-12-15-8-16(13-23)10-17(9-15)14-23/h2-5,15-17,20,24H,6-14H2,1H3 |
InChI Key |
UUZFEIBXGQTRAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCOC34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
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